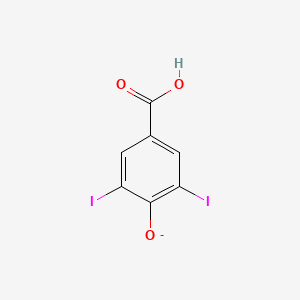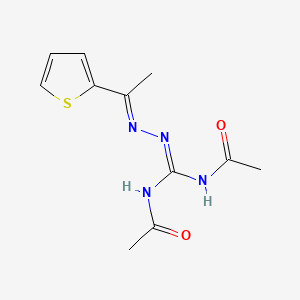![molecular formula C24H28N2O5 B13379613 2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B13379613.png)
2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione typically involves the acylation of dimedone with acetic anhydride, followed by a series of reactions to introduce the amino and hydroxyl groups . The reaction conditions often require the use of catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine to facilitate the reactions and improve yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids: These compounds share a similar cyclohexylidene structure and are used in peptide synthesis.
4,4’-Dimethyl-2,2’-dipyridyl: This compound has a similar bipyridyl structure and is used in coordination chemistry.
Nalpha-Fmoc-Nepsilon-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-L-lysine: This compound is used in solid-phase peptide synthesis and shares structural similarities with the target compound.
Uniqueness
The uniqueness of 2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-hydroxy-2-[[3-hydroxy-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H28N2O5/c1-23(2)8-19(28)15(20(29)9-23)12-25-14-5-6-17(18(27)7-14)26-13-16-21(30)10-24(3,4)11-22(16)31/h5-7,12-13,27-28,30H,8-11H2,1-4H3 |
InChI Key |
KROLANUYCVWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)N=CC3=C(CC(CC3=O)(C)C)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379536.png)
![[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid](/img/structure/B13379543.png)
![4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13379553.png)

![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]](/img/structure/B13379560.png)
![2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol](/img/structure/B13379562.png)
![ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379567.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13379572.png)


![ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379592.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B13379597.png)
![2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13379618.png)

